mAChR Antagonism: Butylscopolamine Bromide Exhibits 22-Fold Lower Potency than Atropine
In a direct comparison of muscarinic acetylcholine receptor (mAChR) antagonism, butylscopolamine bromide demonstrates an IC50 of 55.3 ± 4.3 nM . This is significantly higher (i.e., lower potency) than the IC50 of 2.5 nM reported for atropine, a non-selective mAChR antagonist . The 22-fold difference in potency highlights that butylscopolamine bromide is a less potent antagonist at the mAChR, which may be advantageous in certain experimental contexts where a milder cholinergic block is desired.
| Evidence Dimension | mAChR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 55.3 ± 4.3 nM |
| Comparator Or Baseline | Atropine: 2.5 nM |
| Quantified Difference | 22.1-fold higher IC50 (lower potency) |
| Conditions | In vitro receptor binding assay (details from source) |
Why This Matters
This quantifies the relative potency difference, allowing researchers to select the appropriate antagonist strength for their specific assay or model system.
